Glycyl-L-proline
Overview
Description
H-Gly-Pro-OH: glycyl-L-proline , is a dipeptide composed of glycine and proline. It is an end product of collagen metabolism and can be cleaved by the enzyme prolidase . This compound plays a significant role in collagen turnover and protein recycling processes .
Mechanism of Action
Target of Action
Glycyl-L-Proline, also known as cyclic glycine-proline (cGP), is a breakdown product of human insulin-like growth factor 1 (IGF-1) . It primarily targets the Insulin-like growth factor 1 (IGF-1) , a hormone secreted by glia and neurons of the CNS that plays an important role in normal brain development and response to pathologies .
Mode of Action
This compound interacts with IGF-1 and its derivatives, which are known to facilitate brain development and normal functioning by regulating responses to disease, stress, and injury through a number of signaling pathways . The specific actions of this compound will likely become clearer following clinical trials .
Biochemical Pathways
This compound is involved in the regulation of IGF-1 bioavailability . It is part of the proline metabolic pathway, which is linked to photosynthesis and mitochondrial respiration . Proline can function as a signal, modulating gene expression and certain metabolic processes .
Pharmacokinetics
The pharmacokinetics of this compound and its metabolites have been studied in rat blood plasma after single intravenous and intragastric administration . It was found that the parent drug undergoes intensive biotransformation; its metabolite CPG (cyclo-L-prolylglycine) persists in the circulation more than twice as long as this compound and its plasma concentrations were higher by 50-70 times than the concentrations of the parent compound .
Result of Action
The therapeutic benefit observed with this compound is likely to be the result of many diverse effects rather than action on a specific target . It is known to facilitate brain development and normal functioning by regulating responses to disease, stress, and injury through a number of signaling pathways .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, proline metabolism is linked to photosynthesis and mitochondrial respiration, suggesting that environmental conditions affecting these processes could potentially impact the action of this compound . Furthermore, the enzyme trans-4-Hydroxy-L-proline (Hyp) dehydratase (HypD), which is among the most abundant glycyl radical enzymes (GREs) in the healthy human gut microbiome, is considered a promising antibiotic target for the prominent antibiotic-resistant pathogen Clostridium difficile . This suggests that the gut microbiome environment could also influence the action of this compound.
Biochemical Analysis
Biochemical Properties
Glycyl-L-proline interacts with various enzymes, proteins, and other biomolecules. For instance, it is a substrate for the enzyme prolidase, which cleaves the dipeptide into its constituent amino acids, glycine and proline . This interaction is crucial for the recycling of proline, an amino acid that plays a key role in protein synthesis and structure .
Cellular Effects
This compound influences various cellular processes. It has been associated with the regulation of osmotic pressure, energy status, nutrient availability, and changes in redox balance . It also plays a role in cellular metabolism, influencing the function of cells and their signaling pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. For instance, it binds to the enzyme prolidase, leading to its hydrolysis into glycine and proline . This process influences gene expression and enzyme activation, thereby affecting cellular function .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings. While specific studies on this compound’s stability and degradation are limited, it’s known that dipeptides like this compound generally exhibit good stability, making them suitable for various in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. While specific dosage studies on this compound are limited, it’s known that dipeptides are generally well-tolerated in animal models, with adverse effects typically occurring only at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a substrate in the pathway of proline metabolism, where it is hydrolyzed by the enzyme prolidase into glycine and proline . This process is crucial for the recycling of proline, which is then available for various metabolic processes .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is a substrate for peptide transport systems in rabbit enterocyte basolateral membrane . This transport process is crucial for the distribution of this compound within cells, influencing its localization and accumulation .
Subcellular Localization
Given that it is a substrate for prolidase, an enzyme found in the cytoplasm , it is likely that this compound is also present in the cytoplasm
Preparation Methods
Synthetic Routes and Reaction Conditions: H-Gly-Pro-OH can be synthesized through solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethoxycarbonyl) protection strategy. The synthesis involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The Fmoc group is removed using a base like piperidine, and the next amino acid is coupled using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods: Industrial production of H-Gly-Pro-OH typically involves large-scale SPPS or solution-phase synthesis. The process includes the protection of amino groups, coupling of amino acids, and deprotection steps. The final product is purified using techniques like high-performance liquid chromatography (HPLC) to ensure high purity .
Chemical Reactions Analysis
Types of Reactions: H-Gly-Pro-OH undergoes various chemical reactions, including:
Hydrolysis: The peptide bond can be hydrolyzed by proteolytic enzymes like prolidase.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly documented.
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using prolidase.
Oxidation and Reduction:
Major Products:
Scientific Research Applications
H-Gly-Pro-OH has several applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis and enzymatic studies.
Biology: Studied for its role in collagen metabolism and protein recycling.
Medicine: Investigated for its potential therapeutic applications in wound healing and tissue repair.
Industry: Utilized in the production of collagen-based products and as a research tool in biochemical studies.
Comparison with Similar Compounds
H-Pro-Gly-Pro-OH: Another collagen-derived dipeptide with similar properties and applications.
H-Gly-Pro-Arg-Pro-OH: A peptide with additional arginine residue, used in studies related to fibrinogen aggregation and fibrin polymerization.
Uniqueness: H-Gly-Pro-OH is unique due to its specific role in collagen metabolism and its ability to be cleaved by prolidase, making it a valuable tool in studying collagen turnover and protein recycling .
Properties
IUPAC Name |
(2S)-1-(2-aminoacetyl)pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3/c8-4-6(10)9-3-1-2-5(9)7(11)12/h5H,1-4,8H2,(H,11,12)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNQNBZMBZJQJO-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701016976 | |
Record name | Glycyl-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701016976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Glycylproline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000721 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
704-15-4 | |
Record name | Glycyl-L-proline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=704-15-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycylproline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000704154 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycyl-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701016976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-glycyl-L-proline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.802 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-GLYCYLPROLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BJZ69WB3VD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Glycylproline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000721 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
155 - 158 °C | |
Record name | Glycylproline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000721 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does glycyl-L-proline interact with prolidase?
A1: this compound serves as a specific substrate for the enzyme prolidase. [] This enzyme cleaves the peptide bond between glycine and L-proline, releasing the free amino acids. [, ] This interaction is crucial for proline recycling in the body. [, , ]
Q2: What is the significance of prolidase activity in collagen biosynthesis?
A2: Prolidase plays a vital role in collagen biosynthesis by recycling proline, an essential amino acid for collagen formation. [, , ] Deficiency in prolidase activity leads to an accumulation of this compound and a decrease in the proline pool, negatively impacting collagen synthesis and degradation. []
Q3: What are the potential consequences of prolidase deficiency?
A3: Prolidase deficiency, a rare hereditary disease, is characterized by iminodipeptiduria, primarily composed of this compound. [] This deficiency disrupts collagen metabolism, potentially leading to skin lesions and mental retardation. []
Q4: Can donor erythrocytes be used to address prolidase deficiency?
A4: Research suggests that donor erythrocytes, activated with manganese chloride (MnCl2) before transfusion, could potentially play a role in proline recovery from dietary sources of iminodipeptides in prolidase-deficient patients. [] This activation significantly increases erythrocyte prolidase activity, enabling them to hydrolyze this compound more efficiently. []
Q5: What is the role of this compound transport in the intestines?
A5: Studies in various species, including rabbits, rats, and eel, have demonstrated that this compound is transported across the intestinal brush-border membrane via a carrier-mediated process. [, , , , ] This transport system is proton-gradient-dependent and is shared with other dipeptides and even some cephalosporin antibiotics. [, , , ]
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C7H12N2O3. Its molecular weight is 172.18 g/mol. []
Q7: What are the different configurations possible for this compound?
A7: this compound can exist in both cis and trans configurations at the peptide bond. This characteristic is evident in the crystal structure of its hemihydrate form. []
Q8: How does the water structure change around this compound in aqueous solutions?
A8: Neutron diffraction studies reveal that the addition of this compound to water decreases water-water coordination in the surrounding solvent. [] This effect suggests an electrostrictive influence of the dipeptide on the bulk water network. []
Q9: How do structural modifications of this compound affect its interaction with the di-/tripeptide transport system (DTS)?
A9: Studies utilizing Caco-2 cell monolayers and radiolabeled this compound as a probe have elucidated the structural features influencing interaction with the DTS. [] These studies indicate that specific domains within the dipeptide structure exhibit preferences for certain functional groups, affecting their binding affinity and transport. [] For example, domain A favors hydrophobic groups like phenyl rings, while domain C in some analogues prefers positively charged functions such as amines. []
Q10: What is the effect of N-phenylacetyl-glycyl-L-proline ethyl ester (GZK-111) in Parkinson's disease models?
A10: GZK-111, a linear analog of cyclo-L-prolylglycine (CPG), demonstrates neuroprotective effects. [] In a Parkinson's disease cell model, GZK-111 increased cell survival by 28% at concentrations of 10-7–10-6 M. [] This effect is thought to be mediated through its metabolism into CPG, a known positive modulator of AMPA receptors and BDNF enhancer. []
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